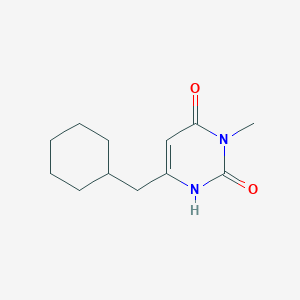

6-(Cyclohexylmethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Descripción general

Descripción

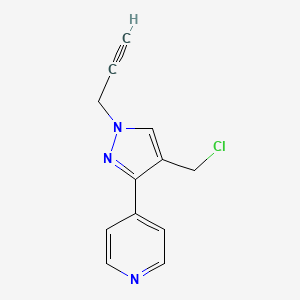

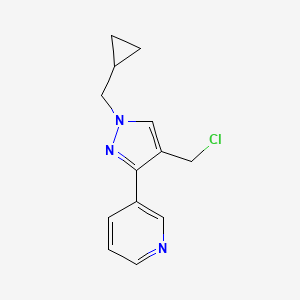

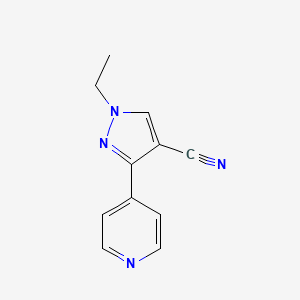

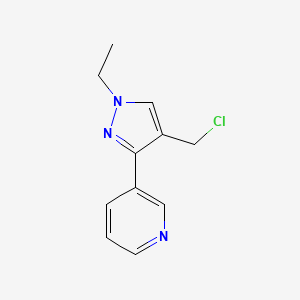

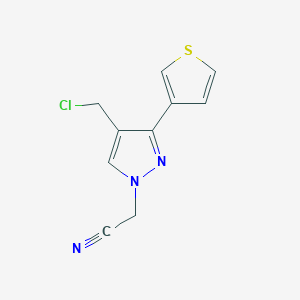

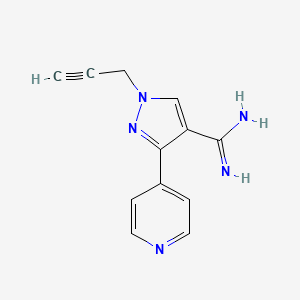

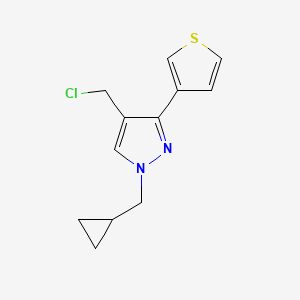

The compound “6-(Cyclohexylmethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” belongs to the class of organic compounds known as pyrimidones . Pyrimidones are compounds that contain a pyrimidine ring, which is a six-member aromatic heterocycle, conjugated with a ketone. The cyclohexylmethyl group suggests that this compound might have unique properties compared to other pyrimidones .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a cyclohexylmethyl group . The pyrimidine ring is planar, and the cyclohexylmethyl group would add some degree of three-dimensionality to the molecule .Chemical Reactions Analysis

As a pyrimidone, this compound could potentially undergo a variety of chemical reactions. For instance, the carbonyl groups in the pyrimidine ring could be involved in nucleophilic addition reactions . The cyclohexylmethyl group could also participate in reactions typical of cycloalkanes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrimidine ring could contribute to its aromaticity and potentially its UV/Vis absorption properties . The cyclohexylmethyl group could influence its hydrophobicity and thus its solubility in different solvents .Aplicaciones Científicas De Investigación

Structural Analysis and Molecular Interactions

Studies on related tetrahydropyrimidine-2,4-diones reveal significant interest in their crystal structures and molecular interactions. For instance, the analysis of related compounds showed their crystal structures to be characterized by nearly planar pyrimidine rings and specific hydrogen bonding patterns that facilitate the formation of dimers and other complex molecular assemblies. These structural features are crucial for understanding the chemical and physical properties of such compounds, with implications for materials science and molecular design (N. R. El‐Brollosy et al., 2012).

Synthesis and Chemical Reactions

The regioselective synthesis of pyrimidine-annelated heterocycles from related compounds demonstrates the versatility of these molecules as precursors in organic synthesis. Such research underscores the potential for creating a wide array of heterocyclic compounds with varying biological and chemical properties, which could be relevant for pharmaceutical development and synthetic chemistry (K. Majumdar et al., 2001).

Electrocatalytic Applications

Research into the electrocatalytic cyclization of related compounds highlights their potential application in the synthesis of novel organic materials. This work, focused on selective formation of spirobarbituric dihydrofurans, showcases the use of such compounds in green chemistry and materials science, where electrocatalysis offers a more environmentally friendly alternative to traditional synthetic routes (M. Elinson et al., 2021).

Theoretical Investigations and Nonlinear Optical Applications

Theoretical studies on the molecular structure and vibrational spectra of related tetrahydropyrimidine-2,4-diones, as well as investigations into their HOMO-LUMO energy gaps and NBO analyses, provide insights into their electronic properties. Such compounds have been identified as potential candidates for nonlinear optical (NLO) applications due to their significant hyperpolarizability. This opens avenues for their use in developing new materials for optoelectronics and photonics (E. S. Al-Abdullah et al., 2014).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(cyclohexylmethyl)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-14-11(15)8-10(13-12(14)16)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJFLSYTUPJCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)CC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Cyclohexylmethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.